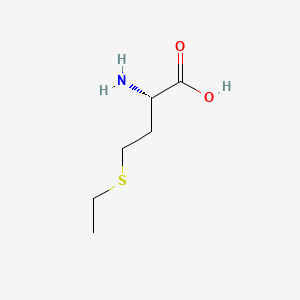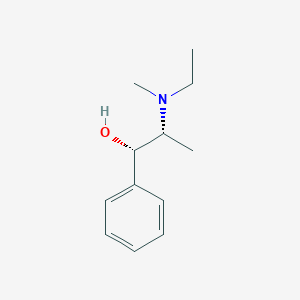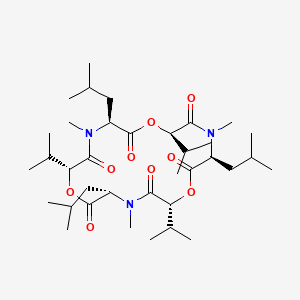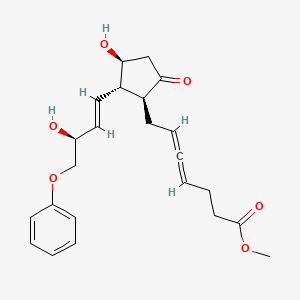
L-Ethionine
Overview
Description
Ethionine is a non-proteinogenic amino acid structurally related to methionine, with an ethyl group replacing the methyl groupDue to these pharmacological effects, ethionine is highly toxic and is considered a potent carcinogen .
Scientific Research Applications
Ethionine has several scientific research applications:
Biological Research: Ethionine is used to study the effects of methionine antagonism on cellular processes, including protein synthesis and ATP utilization.
Medical Research: Ethionine is used to induce liver and pancreatic diseases in animal models to study the pathogenesis and potential treatments for these conditions.
Plant Research: Ethionine has been used to mitigate drought stress in plants by enhancing root viability and antioxidant defense mechanisms.
Mechanism of Action
Ethionine exerts its effects by preventing the incorporation of amino acids into proteins and interfering with the cellular use of adenosine triphosphate (ATP). It acts as a methionine antagonist, disrupting the normal function of methionine in cellular processes. Ethionine is also converted to S-adenosylethionine (SAE) by methionine adenosyltransferase enzymes, which can further interfere with methylation reactions and cellular metabolism .
Safety and Hazards
L-Ethionine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
L-Ethionine plays a significant role in biochemical reactions, particularly in the inhibition of S-adenosyl-L-methionine (SAM) synthesis. SAM is a crucial methyl donor in numerous methylation reactions, including DNA, RNA, and protein methylation. This compound competes with L-methionine for the enzyme methionine adenosyltransferase, leading to a reduction in SAM levels. This reduction affects various methylation-dependent processes, including gene expression and signal transduction pathways .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces apoptosis and inhibits cell proliferation, particularly in liver cells. This compound disrupts the balance between cell proliferation and apoptosis, leading to cell death and impaired cell differentiation. This compound also affects cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound influences gene expression by altering the methylation status of DNA and histones, thereby affecting the transcription of various genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the synthesis of S-adenosyl-L-methionine (SAM). This inhibition occurs through the competitive binding of this compound to methionine adenosyltransferase, the enzyme responsible for converting L-methionine to SAM. The reduction in SAM levels leads to decreased methylation of DNA, RNA, and proteins, affecting gene expression and cellular functions. This compound also induces oxidative stress by generating reactive oxygen species (ROS), which further contributes to cellular damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces acute cellular stress and apoptosis. Over prolonged exposure, it leads to chronic liver damage and the development of hepatocellular carcinoma in animal models. The stability of this compound in laboratory conditions is relatively high, but it can degrade over time, affecting its potency and efficacy. Long-term studies have shown that this compound can cause persistent alterations in cellular metabolism and gene expression, leading to long-lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild cellular stress and apoptosis. At high doses, it causes severe liver damage, chronic inflammation, and the development of hepatocellular carcinoma. The threshold for toxic effects is relatively low, and prolonged exposure to high doses of this compound can lead to significant morbidity and mortality in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily affecting the methionine cycle. It inhibits the conversion of L-methionine to S-adenosyl-L-methionine (SAM) by competing with L-methionine for methionine adenosyltransferase. This inhibition disrupts the methylation cycle, leading to decreased levels of SAM and altered methylation of DNA, RNA, and proteins. This compound also affects the trans-sulfuration pathway, leading to changes in the levels of homocysteine and cysteine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and is distributed throughout the cytoplasm and organelles. The distribution of this compound within cells affects its localization and accumulation, influencing its biochemical effects. Studies have shown that this compound can accumulate in the liver, leading to significant hepatic effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in the methionine cycle. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its effects on cellular function are mediated through its interactions with cytoplasmic enzymes and proteins .
Preparation Methods
Ethionine can be synthesized through various methods. One common synthetic route involves the reaction of ethyl bromide with homocysteine in the presence of a base. The reaction conditions typically include an aqueous or alcoholic medium and a temperature range of 50-70°C. Industrial production methods often involve fermentation processes using genetically modified organisms to enhance yield and efficiency .
Chemical Reactions Analysis
Ethionine undergoes several types of chemical reactions, including:
Oxidation: Ethionine can be oxidized to its sulfoxide form using oxidizing agents such as potassium ferrate.
Substitution: Ethionine can participate in substitution reactions, where the ethyl group can be replaced by other functional groups under specific conditions.
Transmethylation: Ethionine can be converted to S-adenosylethionine (SAE) by methionine adenosyltransferase enzymes, similar to the conversion of methionine to S-adenosylmethionine (SAMe).
Comparison with Similar Compounds
Ethionine is structurally similar to methionine, with an ethyl group replacing the methyl group. Other similar compounds include:
S-Vinylhomocysteine (Vinthionine): Vinthionine is another methionine analog that has been studied for its carcinogenic and mutagenic properties.
Thiourea: Thiourea is another sulfur-containing compound that undergoes similar oxidation reactions as ethionine.
Ethionine’s uniqueness lies in its specific antagonistic effects on methionine and its potent carcinogenic properties, making it a valuable tool in scientific research.
properties
IUPAC Name |
(2S)-2-amino-4-ethylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLZPLKKBSSKCX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020578 | |
| Record name | Ethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Ethionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14172 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
/ETHIONINE/ INHIBITS THE INCORPORATION OF METHIONINE AND GLYCINE INTO RAT PROTEIN IN VIVO AND THE CONVERSION OF METHIONINE INTO CYSTEINE. ETHIONINE IS DEETHYLATED, AND THE ETHYL GROUP APPEARS IN ANALOGUES OF METABOLITES KNOWN TO PARTICIPATE IN TRANSMETHYLATION REACTIONS, EG ETHYL CHOLINE. IN THE RAT IT IS ITSELF INCORPORATED INTO ABNORMAL PROTEINS COMPETITIVELY, BUT ITS AFFINITY IS ONLY 1/600 THAT OF METHIONINE. /ETHIONINE/, ... The mechanism by which ethionine induces fatty liver is thought to be due to the inhibition of synthesis of very low density lipoprotein. ... The synthesis of lipoprotein is correlated with liver estradiol receptor concn, /an examination/ of the effect of ethionine on estradiol receptor concn in rat liver /was examined/. Estradiol receptor concn in both cytosolic and nuclear fractions were greatly decr by a single injection of ethionine at a dose of 0.5 mg/kg bw. In particular, the decr in nuclear receptor concn was observed a few hr after the injection and correlated with the decr in triglyceride content in the very low density lipoprotein fraction. /Data suggests/ that liver estradiol receptor is involved in the pathogenesis of ethionine induced fatty liver of rats. | |
| Record name | (L)-ETHIONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS RN |
13073-35-3 | |
| Record name | L-Ethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13073-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Homocysteine, S-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-ethyl-L-homocysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX1BN24WZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (L)-ETHIONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
272-274 °C (decomposes) | |
| Record name | (L)-ETHIONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














